molecular formula C17H14ClNO2 B1498882 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole CAS No. 874365-57-8

4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole

Cat. No.: B1498882
CAS No.: 874365-57-8
M. Wt: 299.7 g/mol
InChI Key: TZPJWXZZUOXPST-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, a phenoxyphenyl group, and a methyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclization of a suitable precursor containing the chloromethyl group and the phenoxyphenyl moiety under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid or hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the mechanisms of various biological processes.

Medicine: The medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity.

Industry: In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzoic acid

  • 4-(Chloromethyl)aniline

  • 4-(Chloromethyl)phenol

Uniqueness: 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole stands out due to its unique combination of functional groups and structural features. Unlike its similar compounds, it contains both a phenoxyphenyl group and a methyloxazole ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-phenoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12-16(11-18)19-17(20-12)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPJWXZZUOXPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC3=CC=CC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653270
Record name 4-(Chloromethyl)-5-methyl-2-(4-phenoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874365-57-8
Record name 4-(Chloromethyl)-5-methyl-2-(4-phenoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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